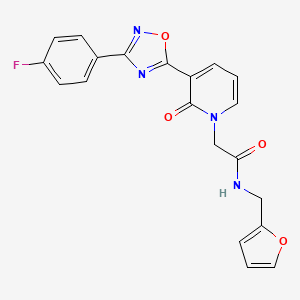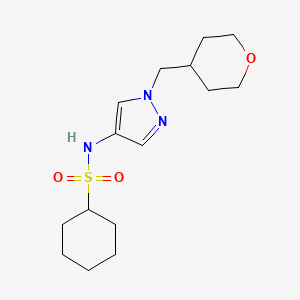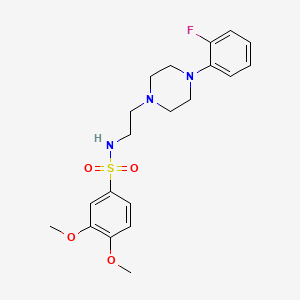
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine hydrochloride” can be deduced from its IUPAC name. The “1-(2,2,2-Trifluoroethyl)” part indicates a trifluoroethyl group attached to the 1-position of the pyrazole ring. The “1H-pyrazol-5-amine” part indicates a pyrazole ring with an amine group at the 5-position .Scientific Research Applications
Synthesis and Characterization
Research on pyrazole derivatives, including 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine hydrochloride, primarily focuses on their synthesis, characterization, and potential bioactivities. A study detailed the synthesis, characterization, and X-ray crystal analysis of various pyrazole derivatives, highlighting their geometric parameters and potential biological activity against breast cancer and microbes. These compounds were analyzed using FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography, suggesting a strong foundation for their application in medicinal chemistry and materials science (Titi et al., 2020).
Biological Activities
The biological activity of pyrazole derivatives is a significant area of study, with research focusing on their antitumor, antifungal, and antibacterial properties. The identification of pharmacophore sites within these compounds suggests their utility in drug design and development, offering a pathway to novel treatments for various diseases (Titi et al., 2020).
Anticancer Potential
Another study synthesized a new series of 1,3,5-triazine-containing 2-pyrazoline derivatives and tested them against 58 different human tumor cell lines. Some compounds showed significant GI50 values, indicating their potential as anticancer agents. This research underscores the importance of pyrazole derivatives in developing new anticancer therapies (Moreno et al., 2018).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of pyrazole derivatives have been explored, with compounds displaying a broad spectrum of activities. This suggests their application in treating infections and as potential leads for developing new antimicrobial agents (Bhat et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3.ClH/c6-5(7,8)3-11-4(9)1-2-10-11;/h1-2H,3,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHARLTSQRFVNAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2197061-99-5 |
Source


|
| Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[[1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2944689.png)

![5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one](/img/structure/B2944691.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2944693.png)






![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B2944707.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2944708.png)